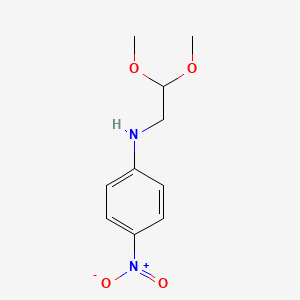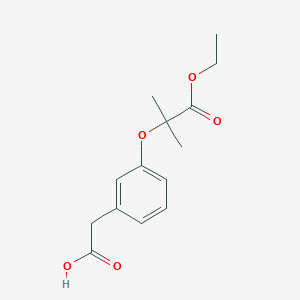
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid
描述
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group, a methylethoxy group, and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenylacetic acid with ethyl chloroformate, followed by the introduction of the methylethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
化学反应分析
Types of Reactions
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group and a carboxylic acid group.
Ethyl Phenylacetate: An ester derivative of phenylacetic acid.
Methoxyphenylacetic Acid: A compound with a methoxy group attached to the phenyl ring.
Uniqueness
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid is unique due to the presence of both ethoxycarbonyl and methylethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
属性
分子式 |
C14H18O5 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-[3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(17)14(2,3)19-11-7-5-6-10(8-11)9-12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI 键 |
BOYXEGFFSQDLMA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
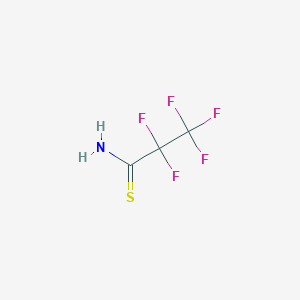
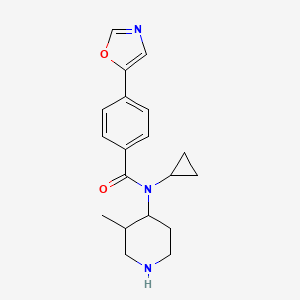
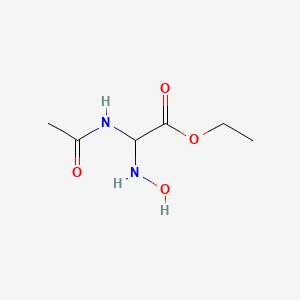
![4-Chloro-2-(pyrazin-2-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8432834.png)
![3-[(3-Bromophenyl)amino]-1,1,1-trifluoro2-propanol](/img/structure/B8432840.png)
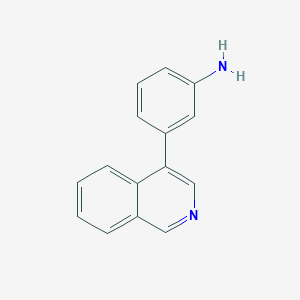
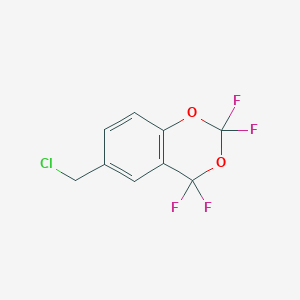
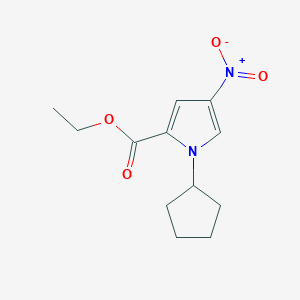
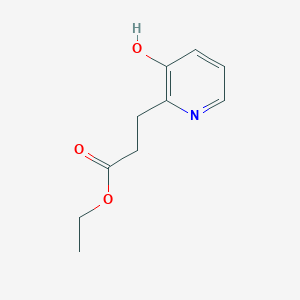
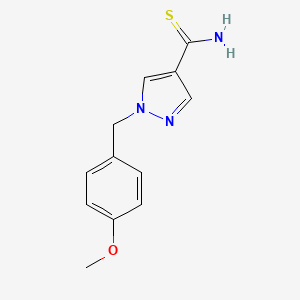
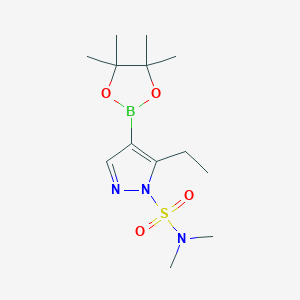
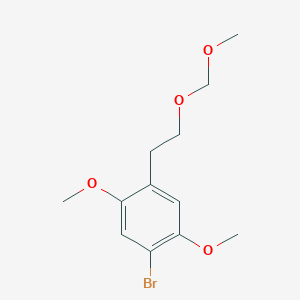
![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2-methyl-4-oxazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8432895.png)
